2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of 2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The compound’s interaction with its target results in changes that inhibit the virus’s ability to replicate .
Biochemical Pathways
The compound affects the HBV replication pathway . By interacting with the HBV core protein, it disrupts the normal function of this protein, which is essential for the replication of the virus . The downstream effects include a reduction in the viral load, as evidenced by the inhibition of HBV DNA .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means that the amount of virus in the body is reduced, which can help to alleviate symptoms and slow the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Similar in structure but lacks the methyl groups at positions 2, 5, and 7.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another related compound with a different nitrogen arrangement in the ring system.
Uniqueness
2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s lipophilicity, steric properties, and ability to interact with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2,5,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h5-6,8,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMSTJPALRFZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C)N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445629 |
Source
|
Record name | 2,5,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174469-70-6 |
Source
|
Record name | 2,5,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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